(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid
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Overview
Description
(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral compound with a unique structure that includes a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the use of starting materials such as tetrahydrofuran and other organic reagents. One common method involves the ring opening of tetrahydrofuran derivatives followed by functionalization to introduce the hydroxy and carboxylic acid groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar ring structure but lacking the hydroxy and carboxylic acid groups.
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid: A similar compound but with different stereochemistry.
Furan derivatives: Compounds with a furan ring structure, which may have different functional groups attached
Uniqueness
(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6,8H,1-4H2,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
YANAYWPSRRUZFP-PRJDIBJQSA-N |
Isomeric SMILES |
C1CC(OC1)C[C@H](C(=O)O)O |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)O |
Origin of Product |
United States |
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